![molecular formula C12H16N2O2S B4182531 N-4-morpholinyl-2-(phenylthio)acetamide](/img/structure/B4182531.png)
N-4-morpholinyl-2-(phenylthio)acetamide
Overview
Description
N-4-morpholinyl-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA belongs to the class of thiol-containing compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-4-morpholinyl-2-(phenylthio)acetamide is not fully understood, but it is thought to involve the formation of a reactive intermediate that can react with thiol-containing molecules such as cysteine residues in proteins. This can lead to the modification of proteins and peptides, which can affect their biochemical and physiological properties.
Biochemical and Physiological Effects
N-4-morpholinyl-2-(phenylthio)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the brain, which can have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. N-4-morpholinyl-2-(phenylthio)acetamide has also been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-4-morpholinyl-2-(phenylthio)acetamide for lab experiments is its ability to selectively modify cysteine residues in proteins, which can be useful for studying protein-protein interactions and for the development of targeted drug delivery systems. However, one limitation of N-4-morpholinyl-2-(phenylthio)acetamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-4-morpholinyl-2-(phenylthio)acetamide. One area of interest is the development of N-4-morpholinyl-2-(phenylthio)acetamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of N-4-morpholinyl-2-(phenylthio)acetamide-based probes for imaging and detection of cysteine-containing proteins in cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of N-4-morpholinyl-2-(phenylthio)acetamide and its potential applications in scientific research.
Scientific Research Applications
N-4-morpholinyl-2-(phenylthio)acetamide has been shown to have a range of potential applications in scientific research. One area of interest is its use as a thiol-containing compound for the modification of proteins and peptides. N-4-morpholinyl-2-(phenylthio)acetamide can react with cysteine residues in proteins to form a thioether linkage, which can be used for site-specific labeling and conjugation of proteins. This can be useful for studying protein-protein interactions and for the development of targeted drug delivery systems.
properties
IUPAC Name |
N-morpholin-4-yl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12(13-14-6-8-16-9-7-14)10-17-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGMEWVYPJRICD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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